molecular formula C9H4N2O3 B12051898 7-Cyano-1,3-benzoxazole-2-carboxylic acid

7-Cyano-1,3-benzoxazole-2-carboxylic acid

Cat. No.: B12051898
M. Wt: 188.14 g/mol
InChI Key: YPXAJSOHIGRWLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions

7-Cyano-1,3-benzoxazole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups to the benzoxazole ring.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . Reaction conditions often involve mild temperatures and the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated benzoxazole derivatives, while substitution reactions can produce a wide range of functionalized benzoxazole compounds .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-Cyano-1,3-benzoxazole-2-carboxylic acid include other benzoxazole derivatives such as:

Uniqueness

What sets this compound apart is its unique combination of a cyano group and a carboxylic acid group on the benzoxazole ring. This structural feature enhances its reactivity and allows for the formation of a wide range of derivatives with diverse biological activities .

Properties

Molecular Formula

C9H4N2O3

Molecular Weight

188.14 g/mol

IUPAC Name

7-cyano-1,3-benzoxazole-2-carboxylic acid

InChI

InChI=1S/C9H4N2O3/c10-4-5-2-1-3-6-7(5)14-8(11-6)9(12)13/h1-3H,(H,12,13)

InChI Key

YPXAJSOHIGRWLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)N=C(O2)C(=O)O)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.